molecular formula C12H21N3 B15273141 1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine

1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine

Cat. No.: B15273141
M. Wt: 207.32 g/mol
InChI Key: QYDGHIZUJNNRCM-UHFFFAOYSA-N
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Description

1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine is a chemical compound with the molecular formula C12H21N3 It is a derivative of cyclohexanamine, featuring a pyrazole ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexanone with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Formation of Intermediate: Cyclohexanone is reacted with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydride (NaH) to form an intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, alcohols, and amines

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted amines, halides

Scientific Research Applications

1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-5-ylamine: A simpler analog with similar biological activities.

    Cyclohexanamine: The parent compound, lacking the pyrazole ring.

    1-Methyl-1H-pyrazole: A related compound with a pyrazole ring but without the cyclohexanamine moiety.

Uniqueness

1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine is unique due to the combination of the cyclohexanamine and pyrazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

1-methyl-N-[(2-methylpyrazol-3-yl)methyl]cyclohexan-1-amine

InChI

InChI=1S/C12H21N3/c1-12(7-4-3-5-8-12)13-10-11-6-9-14-15(11)2/h6,9,13H,3-5,7-8,10H2,1-2H3

InChI Key

QYDGHIZUJNNRCM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NCC2=CC=NN2C

Origin of Product

United States

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